molecular formula C10H10BrF3MgO2 B14900519 (2-i-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

(2-i-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

Cat. No.: B14900519
M. Wt: 323.39 g/mol
InChI Key: FTYNRINFHXKASA-UHFFFAOYSA-M
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Description

(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF, is a Grignard reagent used in organic synthesis. This compound is a solution of the organomagnesium bromide in tetrahydrofuran (THF), a common solvent for Grignard reagents. The presence of the trifluoromethoxy group and the iso-propyloxy group on the phenyl ring makes this compound particularly useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of the corresponding bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The bromide precursor is added to a reactor containing magnesium turnings and THF. The reaction is initiated by a small amount of iodine or a similar activator to facilitate the formation of the Grignard reagent. The process is carefully controlled to ensure the complete conversion of the bromide to the organomagnesium compound.

Chemical Reactions Analysis

Types of Reactions

(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions such as the Stille and Suzuki reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the primary solvent, but other ethers can also be used.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Obtained from cross-coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used to synthesize complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used to create intermediates for pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to introduce trifluoromethoxy and iso-propyloxy groups into molecules makes it a versatile tool in various synthetic pathways.

Mechanism of Action

The mechanism of action for (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. This compound primarily targets carbonyl groups, halides, and other electrophilic sites in organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 3-(Trifluoromethoxy)phenylmagnesium bromide
  • (2-methyl-4-(trifluoromethoxy)phenyl)magnesium bromide

Uniqueness

The uniqueness of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide lies in its specific substitution pattern on the phenyl ring. The presence of both the iso-propyloxy and trifluoromethoxy groups provides distinct electronic and steric properties, making it suitable for specialized synthetic applications that other similar compounds may not achieve.

Properties

Molecular Formula

C10H10BrF3MgO2

Molecular Weight

323.39 g/mol

IUPAC Name

magnesium;1-propan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide;bromide

InChI

InChI=1S/C10H10F3O2.BrH.Mg/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

FTYNRINFHXKASA-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]

Origin of Product

United States

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